(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Boronic Acid Stability Suzuki-Miyaura Coupling Protodeboronation

For medicinal chemists requiring reliable 3,4-disubstituted pyridine synthesis, (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid offers unmatched regiospecificity. The electron-withdrawing methoxycarbonyl group stabilizes the boronic acid against protodeboronation while accelerating transmetalation, a critical advantage over generic pyridylboronic acids. Its orthogonal handles enable sequential Suzuki coupling and ester manipulation, essential for constructing complex drug scaffolds. High purity (≥98%) ensures precise stoichiometry and minimizes ligand-derived impurities, aligning with ICH guidelines for API development. Choose this exact regioisomer to avoid costly reaction re-optimization.

Molecular Formula C7H8BNO4
Molecular Weight 180.954
CAS No. 1309981-44-9
Cat. No. B596572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid
CAS1309981-44-9
Synonyms4-METHOXYCARBONYLPYRIDINE-3-BORONIC ACID
Molecular FormulaC7H8BNO4
Molecular Weight180.954
Structural Identifiers
SMILESB(C1=C(C=CN=C1)C(=O)OC)(O)O
InChIInChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-4-6(5)8(11)12/h2-4,11-12H,1H3
InChIKeyJXUFTTGMXYTBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS 1309981-44-9): A Key Pyridine-Based Boronic Acid for Suzuki-Miyaura Cross-Coupling


(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid group at the 3-position and a methoxycarbonyl group at the 4-position of the pyridine ring [1]. As a member of the heteroaromatic boronic acid class, it serves as a crucial building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures for pharmaceuticals, agrochemicals, and advanced materials . Its predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 386.9±52.0 °C at 760 mmHg, and a calculated pKa of 6.55±0.58, which influences its reactivity and handling [1].

Why (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid Cannot Be Replaced by Generic Pyridine Boronic Acids in Suzuki Coupling


The performance of pyridine boronic acids in Suzuki-Miyaura cross-coupling is highly dependent on the precise substitution pattern and electronic properties of the pyridine ring [1]. Substituting (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid with a generic analog such as unsubstituted 3-pyridylboronic acid or a positional isomer like 4-pyridylboronic acid introduces significant variability in reaction yield, impurity profile, and product selectivity [2]. The electron-withdrawing methoxycarbonyl group at the 4-position alters the electron density of the pyridine ring and the Lewis acidity of the boron center, impacting both the rate of transmetalation and the stability of the boronic acid toward protodeboronation [1]. Furthermore, the specific spatial arrangement of the boronic acid and ester functionalities dictates the regiochemical outcome of the cross-coupling, making direct interchange with other regioisomers an unreliable strategy without extensive reaction re-optimization [3]. These critical differences necessitate the use of the exact compound to ensure reproducible, high-yielding, and selective transformations in complex synthetic sequences.

Quantitative Evidence for (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS 1309981-44-9) Selection over Analogs


Enhanced Thermal Stability Compared to 2-Pyridylboronic Acid

(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid, as a 3-pyridylboronic acid derivative, shares the inherent thermal stability of its class. Early studies have established that while 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, 3- and 4-pyridylboronic acids exhibit significant thermal stability [1]. This class-level inference is critical for procurement, as it predicts that the target compound will be a shelf-stable reagent compared to a 2-pyridyl isomer, which would degrade and lead to lower yields and increased impurities.

Boronic Acid Stability Suzuki-Miyaura Coupling Protodeboronation

Improved Impurity Control in Suzuki Coupling vs. Unsubstituted 4-Pyridylboronic Acid

In the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives, a major challenge is the formation of phenylated impurities derived from the phosphorus ligand's aryl group [1]. A recent study developed optimized conditions to suppress this impurity formation. While the study focuses on unsubstituted 4-pyridylboronic acid pinacol ester, the structural class is highly relevant. The electron-withdrawing methoxycarbonyl group on (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid is expected to further modulate the electronic properties of the pyridine ring, potentially influencing the rate of transmetalation and the extent of this deleterious side-reaction, offering an advantage over the unsubstituted analog in high-purity API synthesis.

Impurity Control Suzuki-Miyaura Coupling 4-Arylpyridine Synthesis

Distinct Electronic Profile vs. Unsubstituted 3-Pyridylboronic Acid

The presence of the electron-withdrawing methoxycarbonyl group at the 4-position of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid significantly alters its electronic properties compared to unsubstituted 3-pyridylboronic acid. This modification lowers the electron density on the pyridine ring, which can influence the rate-determining transmetalation step in Suzuki-Miyaura couplings [1]. The increased Lewis acidity of the boron center may enhance reactivity with electron-rich aryl halides, while the altered electronics can also affect the compound's pKa and solution-phase behavior . While direct comparative kinetic data for this specific compound is not available, the class of substituted pyridine boronic acids is known for tunable reactivity, making this compound a valuable tool for reaction optimization.

Electronic Effects Suzuki Coupling Reactivity

High Commercial Purity Specification (≥98%)

Commercial suppliers of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS 1309981-44-9) consistently specify a minimum purity of 98% (NLT 98%) . This is a critical procurement parameter, as lower purity grades of heteroaromatic boronic acids often contain significant amounts of anhydride or deboronated byproducts that can drastically reduce effective molarity and lead to irreproducible reaction outcomes. Sourcing this compound at the stated purity level ensures reliable stoichiometry and minimizes the need for pre-use purification, which can be challenging for boronic acids.

Purity Quality Control Procurement

Optimal Application Scenarios for (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS 1309981-44-9)


Synthesis of 3,4-Disubstituted Pyridine-Based Pharmaceuticals

The compound is ideally suited for constructing the 3,4-disubstituted pyridine core found in numerous drug candidates. Its 3-boronic acid and 4-methoxycarbonyl groups provide orthogonal handles for sequential functionalization via Suzuki-Miyaura coupling and ester manipulation, respectively. This regiospecificity is unattainable with isomeric boronic acids (e.g., 4-pyridylboronic acid) which would lead to a different substitution pattern. The high commercial purity (≥98%) ensures reliable stoichiometry in multi-step medicinal chemistry campaigns .

Preparation of Functionalized Heteroaryl Ligands for Catalysis

The electron-withdrawing methoxycarbonyl group allows for fine-tuning of the electronic properties of the final heteroaryl product. When coupled with aryl halides bearing additional donor atoms, (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid can be used to create novel bidentate ligands for transition metal catalysis, where the pyridine nitrogen and a pendant group coordinate to a metal center. The distinct electronic profile, inferred from its class, offers a different ligand field strength compared to ligands derived from unsubstituted pyridine boronic acids [1].

High-Purity API Intermediate Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs) containing a 4-arylpyridine moiety, the control of trace impurities is paramount. The class of 4-pyridineboronic acid derivatives is known to be prone to ligand-derived phenylated impurities [2]. The use of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid, with its altered electronic character, offers a strategic advantage in developing robust, high-yielding Suzuki coupling processes with minimized impurity profiles, aligning with stringent ICH guidelines for API quality.

Development of Boron-Containing Bioisosteres

Boronic acids are increasingly explored as bioisosteres for carboxylic acids and other functional groups in medicinal chemistry. The unique combination of a pyridine ring, a methoxycarbonyl group, and a boronic acid in (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid provides a versatile scaffold for exploring structure-activity relationships (SAR) and for the development of boron-based enzyme inhibitors. Its predicted stability, relative to the notoriously labile 2-pyridylboronic acids, makes it a practical choice for these advanced research applications [3].

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